Tubulin polymerization-IN-2
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Overview
Description
Tubulin polymerization-IN-2 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton in eukaryotic cells, playing a key role in cell division, intracellular transport, and maintaining cell shape .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-2 typically involves multiple steps, including the preparation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of specific aromatic compounds with various reagents under controlled conditions to form the desired product . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the risk of contamination . The use of advanced purification techniques, such as column chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-2 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Tubulin polymerization-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Tubulin polymerization-IN-2 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the tubulin dimers and the microtubule-associated proteins that regulate microtubule dynamics .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-2.
Vincristine: Another tubulin inhibitor used in cancer therapy, which binds to a different site on tubulin.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency compared to other tubulin inhibitors. Its distinct chemical structure allows for selective targeting of tubulin, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C17H12F2N2O2 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2-amino-4-(3,4-difluorophenyl)-7-methoxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H12F2N2O2/c1-22-10-3-4-11-15(7-10)23-17(21)12(8-20)16(11)9-2-5-13(18)14(19)6-9/h2-7,16H,21H2,1H3 |
InChI Key |
HWVPIGBUNBADTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.